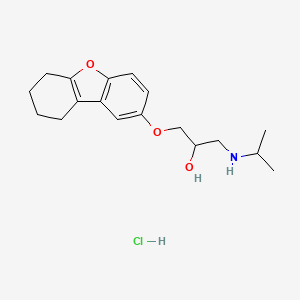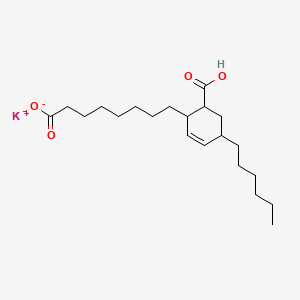![molecular formula C22H35NO6 B15191272 2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B15191272.png)
2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes both amino and hydroxyl functional groups, as well as a conjugated triene system. These structural features contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of diethanolamine with ethylene oxide under controlled conditions. This reaction is carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound .
For the preparation of 3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione, a multi-step synthetic route is employedThe final step involves the addition of the prop-1-enyl group through a Heck coupling reaction .
Industrial Production Methods: Industrial production of these compounds often involves large-scale batch or continuous flow processes. The use of advanced reactors and automation systems ensures consistent quality and efficiency. Key considerations in industrial production include the optimization of reaction conditions, the use of cost-effective raw materials, and the implementation of stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide .
3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione is known for its reactivity in Diels-Alder reactions, where it acts as a diene. This compound also participates in electrophilic addition reactions due to the presence of the conjugated triene system .
Major Products Formed: The major products formed from the reactions of 2-[bis(2-hydroxyethyl)amino]ethanol include various substituted amines and alcohols, depending on the specific reaction conditions and reagents used . For 3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione, the major products are typically cycloaddition adducts and substituted oxolanes .
Wissenschaftliche Forschungsanwendungen
2-[bis(2-hydroxyethyl)amino]ethanol is widely used in the field of chemistry as a building block for the synthesis of surfactants and emulsifiers. In biology and medicine, it serves as a precursor for the synthesis of various pharmaceuticals and bioactive compounds . Its ability to form stable complexes with metal ions makes it valuable in industrial applications, such as in the formulation of metalworking fluids and corrosion inhibitors .
3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione has significant applications in organic synthesis, particularly in the development of new materials and polymers. Its unique reactivity profile makes it a valuable intermediate in the synthesis of complex natural products and pharmaceuticals .
Wirkmechanismus
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol involves its ability to act as a nucleophile, participating in various substitution and addition reactions. Its hydroxyl groups can form hydrogen bonds, enhancing its solubility and reactivity in aqueous environments .
For 3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione, the mechanism of action is largely dictated by its conjugated triene system, which allows it to participate in pericyclic reactions, such as the Diels-Alder reaction. This compound can also undergo electrophilic addition reactions, leading to the formation of various adducts .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[bis(2-hydroxyethyl)amino]ethanol include triethanolamine and diethanolamine, both of which share similar structural features and reactivity profiles. 2-[bis(2-hydroxyethyl)amino]ethanol is unique in its ability to form more stable complexes with metal ions, making it more suitable for certain industrial applications .
In comparison to other oxolane derivatives, 3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione stands out due to its conjugated triene system, which imparts unique reactivity and versatility in organic synthesis. Similar compounds include 2,5-dimethylfuran and 2,5-dihydrofuran, both of which lack the extended conjugation and, consequently, the same level of reactivity .
Eigenschaften
Molekularformel |
C22H35NO6 |
|---|---|
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C16H20O3.C6H15NO3/c1-5-8-11(4)12(9-6-2)14-13(10-7-3)15(17)19-16(14)18;8-4-1-7(2-5-9)3-6-10/h5-10,13-14H,1-4H3;8-10H,1-6H2/b8-5+,9-6+,10-7+,12-11-; |
InChI-Schlüssel |
KPDOEGWEANSJDG-RWZOWGHDSA-N |
Isomerische SMILES |
C/C=C/C1C(C(=O)OC1=O)/C(=C(/C)\C=C\C)/C=C/C.C(CO)N(CCO)CCO |
Kanonische SMILES |
CC=CC1C(C(=O)OC1=O)C(=C(C)C=CC)C=CC.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


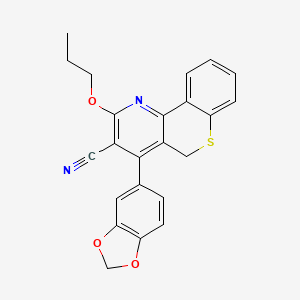
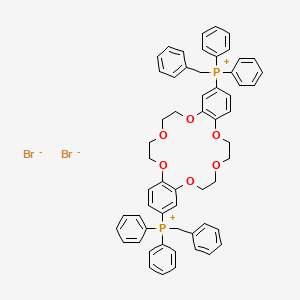
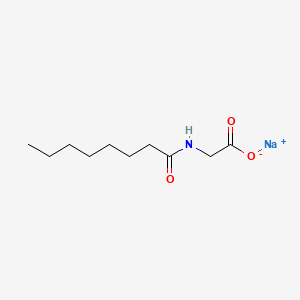
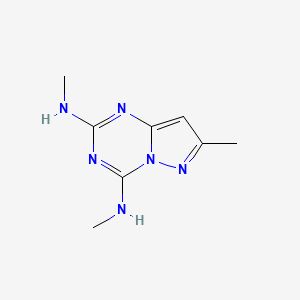
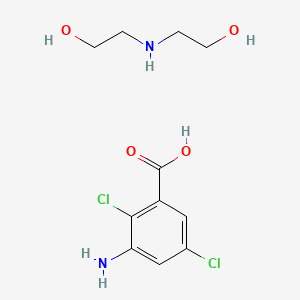
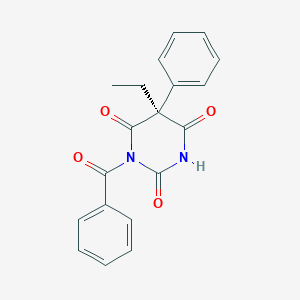
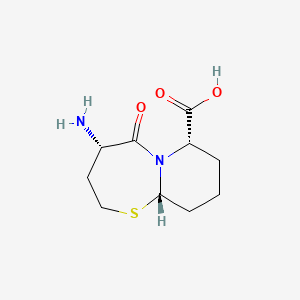


![[(3S,3aR,6S,6aS)-3-[3-(4-acetamidophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15191249.png)

